5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid
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Overview
Description
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is a chemical compound that features a benzodioxin ring fused to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable pentanoic acid derivative. One common method involves the use of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. The reaction proceeds through a series of steps including substitution and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The benzodioxin ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base such as lithium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes. For example, some derivatives of this compound have been shown to inhibit enzymes like lipoxygenase and carbonic anhydrase by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin ring structure and has been studied for its antibacterial and enzyme inhibitory properties.
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid: Another compound with a similar core structure, used in research for its potential biological activities.
Uniqueness
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-10(2-1-3-13(15)16)9-4-5-11-12(8-9)18-7-6-17-11/h4-5,8H,1-3,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDSMJFYQLPCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374513 |
Source
|
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-54-6 |
Source
|
Record name | 2,3-Dihydro-δ-oxo-1,4-benzodioxin-6-pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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